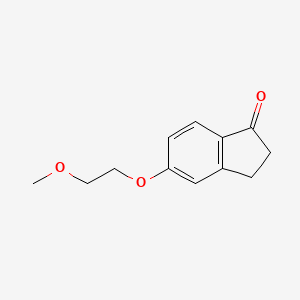

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-methoxyethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-6-7-15-10-3-4-11-9(8-10)2-5-12(11)13/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIXRFXICOYMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585297 | |

| Record name | 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28945-97-3 | |

| Record name | 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables direct installation of the 2-methoxyethoxy group onto 5-hydroxy-2,3-dihydro-1H-inden-1-one. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is displaced by 2-methoxyethanol in tetrahydrofuran (THF) at 0°C to room temperature. This method achieves 89% yield but requires strict anhydrous conditions to prevent hydrolysis.

Palladium-Catalyzed C–O Coupling

Palladium-catalyzed cross-coupling reactions provide a complementary approach. Aryl halides at the 5-position of 2,3-dihydro-1H-inden-1-one react with 2-methoxyethanol under Miyaura borylation conditions (Pd(dppf)Cl₂, B₂pin₂), followed by Suzuki-Miyaura coupling with a methoxyethyl boronic ester. While this route offers modularity, the need for prehalogenated indanones limits its practicality.

Comparative Analysis of Synthetic Routes

| Method | Catalytic System | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Acylation | TfOH | 72 | 24 | Simplicity, low cost |

| Cu-Catalyzed Annulation | CuI | 85 | 12 | High regioselectivity |

| Reductive Cyclization | Cu(OTf)₂/CF₃SO₂Na | 68 | 6 | Functional group tolerance |

| Mitsunobu Reaction | DEAD/PPh₃ | 89 | 8 | High yield, mild conditions |

The copper-catalyzed annulation and Mitsunobu etherification emerge as the most efficient methods, balancing yield and operational simplicity. However, scalability challenges persist with palladium-based systems due to catalyst costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one, highlighting differences in substituents, molecular properties, and biological activities:

Structural and Electronic Comparisons

- Substituent Position and Electronic Effects: The 5-position is a common site for modification in indenones. Bulky substituents like benzylidene (e.g., in DDI and 7x) introduce steric hindrance and planar aromatic systems, favoring π-π stacking interactions critical for DNA intercalation or protein binding .

- Physicochemical Properties: The 2-methoxyethoxy group in the target compound likely enhances water solubility compared to halogenated (e.g., 5-chloro) or methoxy-substituted analogs. This is inferred from the higher polarity of ethoxy chains versus halogens . LogP values vary significantly: methoxymethoxy-substituted indenones (LogP ≈ 1.8) are less lipophilic than benzylidene derivatives (e.g., 7x, LogP ≈ 2.5), impacting membrane permeability and bioavailability .

Biologische Aktivität

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an indanone core substituted with a 2-methoxyethoxy group. This structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , which is essential for developing new treatments against resistant bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been studied for its anticancer effects , particularly as a potential inhibitor of tubulin polymerization. In a study evaluating various dihydro-1H-indene derivatives, compounds similar to this compound showed significant antiproliferative activity against multiple cancer cell lines. For instance, one derivative demonstrated an inhibition rate of 78.82% at a concentration of 0.1 µM against K562 leukemia cells .

The biological activity of this compound is believed to involve several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death .

Study on Antiproliferative Activity

A recent study synthesized various dihydro-1H-indene derivatives, including this compound. The results indicated that these compounds could effectively inhibit tubulin polymerization by binding to the colchicine site on tubulin. The most potent derivative exhibited significant antiproliferative effects across several cancer cell lines, with detailed analysis revealing that electron-donating groups on the B ring enhanced activity .

Mechanistic Insights

Further investigations into the mechanisms revealed that the compound could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, fluorescence assays indicated that treatment with this compound led to mitochondrial membrane potential (MMP) disruption and nuclear fragmentation in K562 cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Methoxyethanol | Structure | Mild antimicrobial | Similar functional groups |

| Diglyme | Structure | Low cytotoxicity | Comparable chemical characteristics |

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one?

Answer: The synthesis of substituted indenones typically involves functionalization via cross-coupling reactions or alkynylation. For example:

- Suzuki-Miyaura Coupling: details the use of Suzuki coupling to introduce aryl groups to indenone scaffolds. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), boronic esters, and bases like Na₂CO₃ in THF/H₂O .

- Alkynylation: and describe alkynylation using TMS-EBX or silyl-protected alkynes with bases like TMG or DBU. Yields >90% are achievable under anhydrous conditions .

- Key Step: Introduce the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction on precursor hydroxy-indenones.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Answer:

- 1H NMR: The methoxyethoxy group (-OCH₂CH₂OCH₃) appears as a triplet (δ 3.4–3.6 ppm for -OCH₂CH₂-) and a singlet (δ 3.3 ppm for -OCH₃). The indenone carbonyl (C=O) deshields adjacent protons, producing a downfield doublet (δ 7.5–8.0 ppm) for aromatic protons .

- 13C NMR: The carbonyl carbon resonates at δ 200–210 ppm. Methoxy carbons appear at δ 55–60 ppm, while ether carbons (OCH₂CH₂O) are at δ 70–75 ppm .

- Validation: Compare experimental shifts with computed DFT values (e.g., B3LYP/6-31G(d,p)) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the kinase inhibitory potential of this compound?

Answer:

- Target Selection: Prioritize kinases with structural homology to B-Raf (e.g., and show SB590885, a related indenone, inhibits B-Raf with Kd = 0.3 nM). Use kinase profiling panels (≥50 kinases) to assess selectivity .

- Assay Design:

- Data Interpretation: Compare dose-response curves with positive controls (e.g., vemurafenib).

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

Answer:

- Scenario: Conflicting 1H NMR integration ratios or unexpected coupling patterns.

- Resolution Steps:

- Reproducibility: Repeat synthesis and spectroscopy under anhydrous conditions to exclude solvent artifacts .

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to simulate NMR shifts and compare with experimental data .

- X-ray Crystallography: If available, resolve crystal structures to confirm stereochemistry (see for SHELX refinement protocols) .

Q. What computational approaches are effective for studying the electronic properties and reactivity of this compound?

Answer:

- DFT Calculations:

- Method: Use Gaussian-03 with B3LYP/6-31G(d,p) basis set to compute HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices .

- Applications: Predict nucleophilic/electrophilic sites for functionalization or interaction with biological targets (e.g., kinase ATP-binding pockets) .

- Molecular Docking:

Q. How can researchers optimize reaction yields for derivatives of this compound?

Answer:

- Factor Screening:

- Workflow:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.